molecular formula C74H100ClN15O14 B1146071 Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2 CAS No. 144743-92-0

Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2

Cat. No.: B1146071
CAS No.: 144743-92-0
M. Wt: 1459.1 g/mol
InChI Key: NOENHWMKHNSHGX-IAOPALDYSA-N
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Description

“Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” is a synthetic peptide with a complex structure Peptides like this are often used in scientific research due to their ability to mimic natural biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing protecting groups from the amino acids.

    Coupling: Adding the next amino acid in the sequence.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to ensure precision and efficiency. The process would be scaled up to produce larger quantities while maintaining the purity and integrity of the peptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This peptide may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions could be used to modify specific amino acids within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of tyrosine could lead to the formation of dityrosine.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability.

Biology

In biological research, it can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Medically, this peptide could be explored for its potential therapeutic applications, such as in the development of peptide-based drugs or as a diagnostic tool.

Industry

In the industrial sector, peptides like this can be used in the development of new materials, such as hydrogels or nanomaterials, due to their unique properties.

Mechanism of Action

The mechanism of action of “Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ac-D-2Nal-Phe-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys-Pro-D-Ala-NH2: A similar peptide without the 4-chloro substitution on phenylalanine.

    Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-OH: A similar peptide with a carboxyl group instead of an amide group at the C-terminus.

Properties

Key on ui mechanism of action

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist.

CAS No.

144743-92-0

Molecular Formula

C74H100ClN15O14

Molecular Weight

1459.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1

InChI Key

NOENHWMKHNSHGX-IAOPALDYSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Origin of Product

United States

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